BenchChemオンラインストアへようこそ!

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Drug-likeness Lipinski parameters Permeability prediction

Procure N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide (CAS 392291-19-9) for superior target engagement. Unlike generic benzylthio analogs, its distinct naphthamide moiety and phenylamino-oxoethyl chain create 6 H-bond acceptors, pre-organizing it for kinase hinge regions. The elevated tPSA (138 Ų) targets extracellular sites, while its zero Rule-of-5 violations and low CYP promiscuity profile accelerate antiviral lead optimization.

Molecular Formula C21H16N4O2S2
Molecular Weight 420.51
CAS No. 392291-19-9
Cat. No. B2947292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
CAS392291-19-9
Molecular FormulaC21H16N4O2S2
Molecular Weight420.51
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H16N4O2S2/c26-18(22-15-9-2-1-3-10-15)13-28-21-25-24-20(29-21)23-19(27)17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,22,26)(H,23,24,27)
InChIKeyRNIWRTBKFNMOHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide (CAS 392291-19-9): Core Identity and Screening Library Context


N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide (CAS 392291-19-9) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, characterized by a naphthamide substituent at the 2-position and a thioether-linked phenylamino-oxoethyl chain at the 5-position . With a molecular formula of C21H16N4O2S2 and a molecular weight of 420.51 Da, the compound exhibits a predicted LogP of 4.81, zero Rule-of-5 violations, and a topological polar surface area (tPSA) of 138 Ų, placing it within oral drug-like chemical space . It is commonly supplied as a screening compound within commercial libraries (e.g., ChemBridge) at ≥95% purity and has been computationally profiled in a Dengue NS5 RdRp-focused virtual screening campaign [1].

Why N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide Cannot Be Replaced by Generic 1,3,4-Thiadiazole Analogs for Research Use


1,3,4-Thiadiazole derivatives are not interchangeable pharmacophores; minor variations in the substituent at the 2- and 5-positions of the thiadiazole ring can drastically alter biological activity profiles, as demonstrated in systematic structure-activity relationship (SAR) studies of antimicrobial and anticancer thiadiazole series [1]. The target compound incorporates a distinctive naphthamide moiety and a flexible thioether-linked phenylamino-oxoethyl side chain, which together create a unique hydrogen-bonding and steric landscape compared to close analogs that bear benzylthio, benzamide, or acetamide replacements. Consequently, even compounds sharing the same core scaffold can exhibit divergent target engagement, solubility, and permeability, invalidating simple generic substitution [1].

Quantitative Differentiation Evidence for N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide vs. Closest Analogs


Physicochemical Profile Comparison: Naphthamide Target vs. Benzylthio Analog

The target compound exhibits a substantially higher computed LogP (4.81) and topological polar surface area (tPSA, 138 Ų) compared to a close analog, N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-1-naphthamide (LogP 4.25, tPSA 54.9 Ų) . These differences, arising from the replacement of the benzylthio group with the (2-oxo-2-(phenylamino)ethyl)thio moiety, are predicted to lower passive membrane permeability while increasing aqueous solubility, altering the compound's absorption and distribution profile in cell-based assays .

Drug-likeness Lipinski parameters Permeability prediction

In Silico ADMET Risk Profiling: Target Compound vs. Drug-Likeness Benchmarks

Computational ADMET profiling of the target compound using a consensus model indicates a low blood-brain barrier penetration likelihood (BBB-), high human intestinal absorption (HIA+), and low CYP inhibitory promiscuity, with no AMES toxicity alert [1]. While direct comparator data for the benzylthio analog under identical models are unavailable, the target compound's Caco-2 classification as a 'Strong inhibitor' and 'Non-substrate' suggests efflux transporter interaction distinct from generic thiadiazole library members that are typically Caco-2 permeable [1].

ADMET prediction Caco-2 permeability Blood-brain barrier CYP inhibition

Hydrogen-Bond Donor/Acceptor Count Differentiation from Naphthamide-Core Analogs

The target compound contains 2 hydrogen-bond donors (HBD) and 6 hydrogen-bond acceptors (HBA), compared to 1 HBD and 3 HBA for the benzylthio analog N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-1-naphthamide . This doubling of HBA count and the additional HBD arise directly from the (2-oxo-2-(phenylamino)ethyl)thio substituent, providing greater potential for specific polar interactions with biological targets such as kinase hinge regions or viral polymerase active sites [1].

Structure-activity relationship Hydrogen bonding Thiadiazole derivatives

Recommended Deployment Scenarios for N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide Based on Quantitative Differentiation Evidence


Antiviral Drug Discovery: Dengue and Flavivirus NS5 RdRp Inhibitor Screening

The compound's inclusion in a Dengue NS5 RdRp-focused virtual screening library, combined with its favorable predicted HIA+ and low CYP promiscuity profile, supports its use as a starting point for antiviral lead identification [1]. Researchers should prioritize it over the benzylthio analog due to its additional hydrogen-bonding capacity, which may enhance binding to the polar RNA-dependent RNA polymerase active site .

Kinase Inhibitor Probe Development Targeting Hinge-Region Interactions

With 6 hydrogen-bond acceptors and 2 donors, this compound is structurally pre-organized to engage kinase hinge regions via multiple polar contacts, a feature that distinguishes it from lower-HBA analogs [1]. Procurement for kinase profiling panels is justified when seeking novel type I or type II inhibitor scaffolds with a naphthamide pharmacophore.

Cell-Based Assay Deployment Requiring Moderate Permeability and High Solubility

The elevated tPSA (138 Ų) and Caco-2 'Non-substrate' classification indicate that this compound may exhibit lower passive permeability than the benzylthio analog (tPSA 54.9 Ų), making it more suitable for assays targeting extracellular or membrane-proximal targets where intracellular accumulation is not required [1].

Quote Request

Request a Quote for N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.